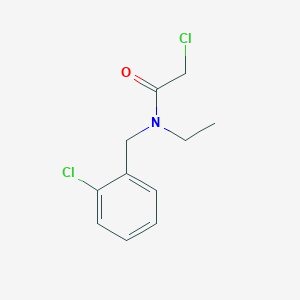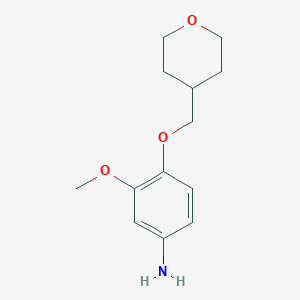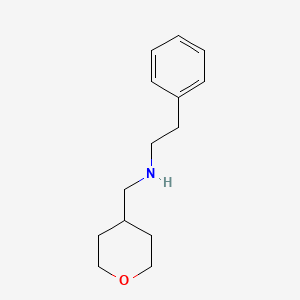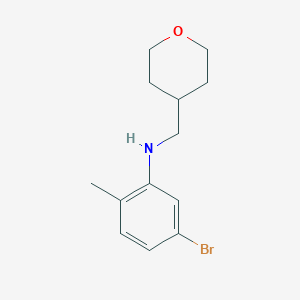
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol
概要
説明
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H11F3O2. It is characterized by the presence of a trifluoromethyl group and a tetrahydropyran ring, making it a unique compound in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol typically involves the reduction of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanone. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in anhydrous tetrahydrofuran (THF) at 0°C. The reaction mixture is then quenched with water and the product is extracted .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ alternative reducing agents that are more cost-effective and scalable.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The tetrahydropyran ring can provide stability and specificity in binding interactions.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanone: The ketone analog of the compound.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid: Contains a similar tetrahydropyran ring but with different functional groups.
Potassium trifluoro(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)borate: Another compound with a trifluoromethyl group and tetrahydropyran ring .
Uniqueness
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol is unique due to its combination of a trifluoromethyl group and a tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
特性
IUPAC Name |
2,2,2-trifluoro-1-(oxan-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLLLYOSXAFXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-[(oxan-4-yl)methoxy]aniline](/img/structure/B7860800.png)

![3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7860816.png)






![3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde](/img/structure/B7860860.png)

![1-[(oxan-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B7860864.png)
